molecular formula C14H16BClO3 B1401257 2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1396751-50-0

2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1401257
M. Wt: 278.54 g/mol
InChI Key: BCHLGPUROLTAMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

1. Anticancer Therapeutic Potential

  • Summary of Application : Benzofuran moiety is the main component of many biologically active natural and synthetic heterocycles. These heterocycles have unique therapeutic potentials and are involved in various clinical drugs. The reported results confirmed the extraordinary inhibitory potency of such benzofurans against a panel of human cancer cell lines compared with a wide array of reference anticancer drugs .
  • Results or Outcomes : Many of the described benzofurans are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells compared with reference anticancer drugs .

2. Antioxidant Capacity

  • Summary of Application : Benzofuran-2-One derivatives have been synthesized and evaluated for their antioxidant capacity .
  • Methods of Application : The antioxidant capacity of the most stable compounds was evaluated by both DPPH assay and Cyclic Voltammetry analyses performed in alcoholic media (methanol) as well as in aprotic solvent (acetonitrile) .
  • Results or Outcomes : By comparing the recorded experimental data, a remarkable activity can be attributed to few of the tested lactones .

3. Anti-Microbial Activity

  • Summary of Application : Benzofuran derivatives have been synthesized and evaluated for their anti-microbial activity . There is a dire need for the discovery and development of new antimicrobial agents as resistance of microorganisms towards antimicrobial agents has become a serious health problem .
  • Methods of Application : The synthesized benzofuran analogs were evaluated for their in vitro antimicrobial potential against various bacterial and fungal strains .
  • Results or Outcomes : The screened compounds were found to be active against all the tested bacterial and fungal strains . The compounds exhibited excellent potency against bacteria and fungi .

4. Synthesis of Other Compounds

  • Summary of Application : “2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can be used in the synthesis of other compounds .
  • Results or Outcomes : The specific outcomes or results were not detailed in the source .

5. Anti-Microbial Activity

  • Summary of Application : Benzofuran derivatives have been synthesized and evaluated for their anti-microbial activity . There is a dire need for the discovery and development of new antimicrobial agents as resistance of microorganisms towards antimicrobial agents has become a serious health problem .
  • Methods of Application : The synthesized benzofuran analogs were evaluated for their in vitro antimicrobial potential against various bacterial and fungal strains .
  • Results or Outcomes : The screened compounds were found to be active against all the tested bacterial and fungal strains . The compounds exhibited excellent potency against bacteria and fungi .

6. Synthesis of Other Compounds

  • Summary of Application : “2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can be used in the synthesis of other compounds .
  • Results or Outcomes : The specific outcomes or results were not detailed in the source .

Safety And Hazards

The safety and hazards associated with benzofuran derivatives can vary greatly depending on their structure and the specific compound3. Some benzofuran derivatives may be harmful if ingested, inhaled, or come into contact with the skin3.


Future Directions

The study of benzofuran derivatives is a promising area of research, with potential applications in medicinal chemistry1. Future research may focus on the synthesis of new benzofuran derivatives, the exploration of their biological activities, and the development of safer and more efficient synthesis methods1.


Please note that this information is general and may not apply specifically to “2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”. For detailed information about this specific compound, please refer to the relevant scientific literature or consult with a chemical expert.


properties

IUPAC Name

2-(6-chloro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BClO3/c1-13(2)14(3,4)19-15(18-13)12-7-9-5-6-10(16)8-11(9)17-12/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHLGPUROLTAMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-1-benzofuran (2 g, 13.11 mmol) in tetrahydrofuran (30 mL) was added n-BuLi (10 mL, 2.5N) at −78° C. and stirred for 1.5 h. Then 4,4,5,5-tetramethyl-2-(propan-2-yloxy)-1,3,2-dioxaborolane (4.4 g, 23.65 mmol) was added and stirred for 1.5 h. The reaction solution was quenched by water (100 mL), extracted with ethyl acetate (3×50 mL), dried over anhydrous magnesium sulfate and concentrated under vacuum to give 2-(6-chloro-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a reddish crude solid (3 g, crude).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.